molecular formula C12H22ClNO B13990485 4H-1,3-Oxazine,2-(5-chloropentyl)-5,6-dihydro-4,4,6-trimethyl- CAS No. 36871-49-5

4H-1,3-Oxazine,2-(5-chloropentyl)-5,6-dihydro-4,4,6-trimethyl-

Cat. No.: B13990485
CAS No.: 36871-49-5
M. Wt: 231.76 g/mol
InChI Key: GSDPYAMUHIXDIT-UHFFFAOYSA-N
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Description

4H-1,3-Oxazine,2-(5-chloropentyl)-5,6-dihydro-4,4,6-trimethyl- is a heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Oxazine derivatives typically involves the cyclization of appropriate precursors under specific conditions. For example, the preparation might involve the reaction of a chloropentyl derivative with a suitable oxazine precursor in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxazine oxides.

    Reduction: Reduction reactions could convert the compound into its corresponding reduced forms.

    Substitution: The chloropentyl group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazine oxides, while substitution reactions could produce a variety of functionalized derivatives.

Scientific Research Applications

    Medicinal Chemistry: As potential therapeutic agents due to their biological activity.

    Materials Science: In the development of novel materials with unique properties.

    Organic Synthesis: As intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4H-1,3-Oxazine derivatives typically involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, they might inhibit certain enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4H-1,3-Oxazine: The parent compound without the chloropentyl and trimethyl substitutions.

    5,6-Dihydro-4H-1,3-Oxazine: A similar compound with different substituents.

Uniqueness

The presence of the 5-chloropentyl and 4,4,6-trimethyl groups in 4H-1,3-Oxazine,2-(5-chloropentyl)-5,6-dihydro-4,4,6-trimethyl- imparts unique chemical properties, such as increased lipophilicity or specific reactivity patterns, distinguishing it from other oxazine derivatives.

Properties

CAS No.

36871-49-5

Molecular Formula

C12H22ClNO

Molecular Weight

231.76 g/mol

IUPAC Name

2-(5-chloropentyl)-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine

InChI

InChI=1S/C12H22ClNO/c1-10-9-12(2,3)14-11(15-10)7-5-4-6-8-13/h10H,4-9H2,1-3H3

InChI Key

GSDPYAMUHIXDIT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N=C(O1)CCCCCCl)(C)C

Origin of Product

United States

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